(Z)-4-methyl-3-nitro-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide
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Overview
Description
(Z)-4-methyl-3-nitro-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a nitro group, an oxoindoline moiety, and a benzohydrazide structure. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Some indole derivatives have been found to inhibit hiv-1 replication by a multitarget mechanism of action . It’s possible that (Z)-4-methyl-3-nitro-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide may interact with its targets in a similar manner, leading to changes in the function of these targets.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways . For example, some indole derivatives have been reported to have antiviral activity, suggesting that they may affect viral replication pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have a variety of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-methyl-3-nitro-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide typically involves a multi-step reaction process. One common method includes the condensation reaction between 4-methyl-3-nitrobenzohydrazide and 5-nitro-2-oxoindoline-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-methyl-3-nitro-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and oxoindoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazides or indoline derivatives.
Scientific Research Applications
(Z)-4-methyl-3-nitro-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: Employed in the design of probes and tools for studying biological processes.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-nitrobenzohydrazide: Lacks the oxoindoline moiety but shares the benzohydrazide structure.
5-nitro-2-oxoindoline-3-carbaldehyde: Contains the oxoindoline moiety but lacks the benzohydrazide structure.
N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide: Similar structure but without the 4-methyl group.
Uniqueness
(Z)-4-methyl-3-nitro-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide is unique due to the combination of its structural features, including the presence of both nitro and oxoindoline groups, which contribute to its distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and scientific research.
Properties
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O6/c1-8-2-3-9(6-13(8)21(26)27)15(22)19-18-14-11-7-10(20(24)25)4-5-12(11)17-16(14)23/h2-7,17,23H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXGYHQJHOOTKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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